1-acetyl-N-(4-ethylphenyl)-4-piperidinecarboxamide
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Description
1-acetyl-N-(4-ethylphenyl)-4-piperidinecarboxamide, also known as Carfentanil, is a synthetic opioid that is structurally similar to fentanyl. It was first synthesized in 1974 by a team of chemists at Janssen Pharmaceutica. Carfentanil is considered to be one of the most potent opioids available, and it is used primarily as a veterinary anesthetic. However, due to its extreme potency, carfentanil has also been used illicitly as a recreational drug and has been associated with a number of overdose deaths.
Future Directions
The future directions for research on 1-acetyl-N-(4-ethylphenyl)-4-piperidinecarboxamide could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to determine its safety profile and potential applications .
Properties
IUPAC Name |
1-acetyl-N-(4-ethylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-13-4-6-15(7-5-13)17-16(20)14-8-10-18(11-9-14)12(2)19/h4-7,14H,3,8-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSWOEALIUNRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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